

An In-depth Technical Guide to the Spectroscopic Data of 1-Acetylrichilin

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Compound of Interest

Compound Name: 1-Acetylrichilin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Acetylrichilin**, a complex limonoid natural product. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its known chemical structure. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, spectroscopy, and drug discovery, aiding in the identification and characterization of **1-Acetylrichilin** and related compounds.

Chemical Structure

1-Acetylrichilin

- Molecular Formula: $C_{32}H_{42}O_9$
- Molecular Weight: 570.67 g/mol
- IUPAC Name: (1R,4R,5R,6S,8R,9R,11S,12S,14R,15S,17R)-1,5,9,15-tetramethyl-1-(furan-3-yl)-16-oxa-pentacyclo[10.5.1.0^{4,14}.0^{5,9}.0^{15,17}]octadecane-6,8,11,12-tetraol tetraacetate

The structure of **1-Acetylrichilin** reveals a highly oxygenated and sterically complex tetracyclic triterpenoid core, characteristic of the limonoid class of natural products. The

presence of multiple stereocenters, ester functionalities, a furan ring, and an ether linkage presents a rich landscape for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of **1-Acetylrichilin**. These predictions are based on established principles of spectroscopy and the chemical environment of the various functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.40	t	1H	H-22 (furan)
~7.35	m	1H	H-20 (furan)
~6.30	m	1H	H-21 (furan)
~5.50	d	1H	H-1
~5.40	d	1H	H-7
~5.10	m	1H	H-3
~4.90	s	1H	H-17
~4.50	d	1H	H-15
~3.80	d	1H	H-2
~2.10	s	3H	OAc-CH ₃
~2.05	s	3H	OAc-CH ₃
~2.00	s	3H	OAc-CH ₃
~1.95	s	3H	OAc-CH ₃
~1.20 - 2.50	m	-	Aliphatic CH, CH ₂ , CH ₃
~1.15	s	3H	CH ₃ -18
~1.10	s	3H	CH ₃ -19
~1.05	s	3H	CH ₃ -28
~0.95	s	3H	CH ₃ -29

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~170.5	OAc C=O
~170.0	OAc C=O
~169.5	OAc C=O
~169.0	OAc C=O
~143.0	C-22 (furan)
~140.0	C-20 (furan)
~125.0	C-8
~120.0	C-9
~110.0	C-21 (furan)
~85.0	C-17
~80.0	C-1
~78.0	C-7
~75.0	C-3
~70.0	C-15
~65.0	C-2
~21.0	OAc-CH ₃
~20.8	OAc-CH ₃
~20.5	OAc-CH ₃
~20.3	OAc-CH ₃
~15.0 - 55.0	Aliphatic C

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (ESI-QTOF)

m/z	Ion	Description
571.2907	[M+H] ⁺	Protonated molecular ion
593.2727	[M+Na] ⁺	Sodiated molecular ion
511.2696	[M-AcOH+H] ⁺	Loss of acetic acid
451.2485	[M-2AcOH+H] ⁺	Loss of two acetic acid units
391.2274	[M-3AcOH+H] ⁺	Loss of three acetic acid units

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970-2850	Medium-Strong	C-H stretching (aliphatic)
~1740	Strong	C=O stretching (ester)
~1240	Strong	C-O stretching (ester)
~1160	Medium	C-O-C stretching (ether)
~1020	Medium	C-O stretching (alcohol/ether)
~875	Weak	Furan ring bending

Experimental Protocols

The following sections detail standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **1-Acetyltrichilin** is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

- **^1H NMR Spectroscopy:** Proton NMR spectra are recorded on a 500 MHz spectrometer. A standard pulse sequence is used with a 90° pulse width, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are acquired for a high signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on the same instrument at 125 MHz. A proton-decoupled pulse sequence is used with a 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve an adequate signal-to-noise ratio.
- **2D NMR Spectroscopy:** To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard instrument parameters.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **1-Acetyltrichilin** is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** High-resolution mass spectra are obtained using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- **Data Acquisition:** The sample solution is infused into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. The mass spectrometer is operated in positive ion mode, and data is collected over a mass range of m/z 100-1000. The instrument is calibrated using a standard calibrant solution to ensure high mass accuracy.

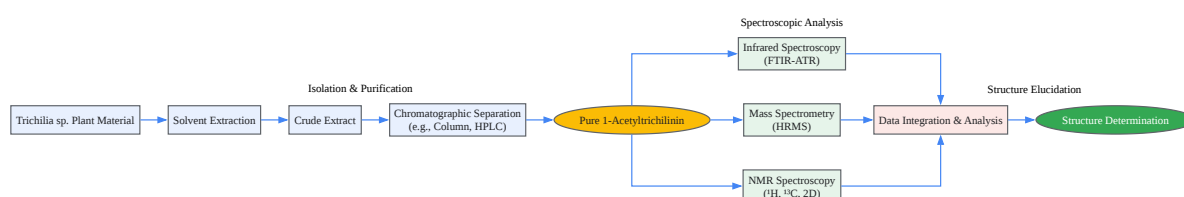
Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of solid, purified **1-Acetyltrichilin** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is

acquired. Typically, 32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$. The final spectrum is presented in terms of percent transmittance.

Mandatory Visualizations

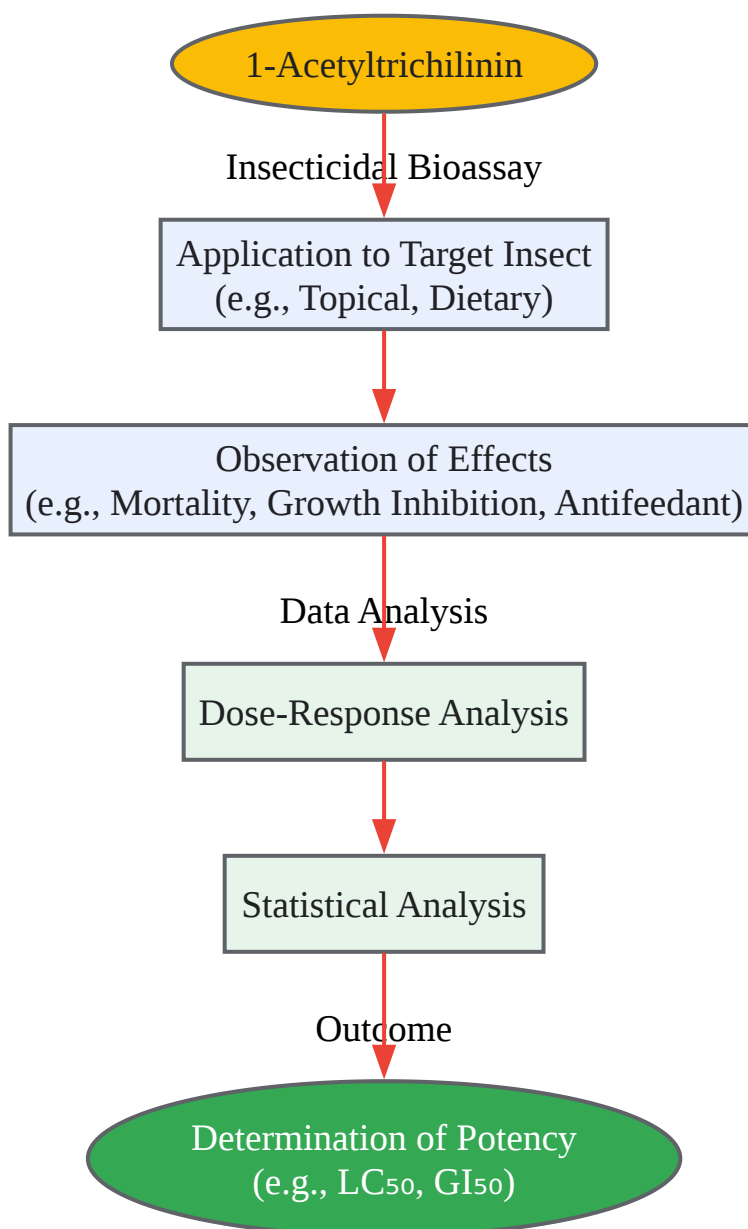
The following diagrams illustrate key workflows relevant to the study of **1-Acetyltrichilin**.



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Caption: Workflow for the isolation and structural elucidation of **1-Acetyltrichilin**.

Limonoids from the genus *Trichilia* have been reported to possess insecticidal activity.^{[1][2][3][4][5]} The following diagram illustrates a typical workflow for screening the insecticidal properties of a natural product like **1-Acetyltrichilin**.



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Caption: Workflow for insecticidal activity screening of **1-Acetyltrichilin**.

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